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Compound of Interest

Compound Name: 4-Vinyl-1,3-dioxolan-2-one

Cat. No.: B1349326

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-Vinyl-1,3-dioxolan-2-one, a key building block in organic synthesis and polymer chemistry.
The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral
properties, offering a valuable resource for compound identification, purity assessment, and
structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The 'H and 3C NMR data for 4-Vinyl-1,3-dioxolan-2-
one are presented below.

'H NMR Spectral Data

The 'H NMR spectrum of 4-Vinyl-1,3-dioxolan-2-one exhibits characteristic signals
corresponding to the vinyl and dioxolanone protons. The chemical shifts (&) are reported in
parts per million (ppm) relative to a standard reference.
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Proton Assignment sl Multiplicity Coupling Constant
ppm) (9, Hz)

H-a 5.98 - 5.88 m

H-b 5.49 dd 17.3,1.3

H-c 5.31 dd 10.6,1.3

H-d 5.23 m

e 4.58 dd 8.8,7.5

H-f 413 dd 8.8, 6.0

13C NMR Spectral Data

The 13C NMR spectrum provides insight into the carbon framework of the molecule. The
chemical shifts for each carbon atom of 4-Vinyl-1,3-dioxolan-2-one are summarized below.

Carbon Assignment Chemical Shift (6, ppm)
C=0 154.8

CH= 132.1

=CH: 120.3

-O-CH- 77.5

-O-CH2- 69.8

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of 4-Vinyl-1,3-dioxolan-2-one
shows characteristic absorption bands for the carbonate and vinyl functionalities.
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Wavenumber (cm~?) Vibrational Mode Functional Group
~1820 C=0 stretch Carbonate

~1645 C=C stretch Alkene

~1170 C-O stretch Ester

~990, ~930 =C-H bend (out-of-plane) Alkene

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical
techniques. While specific instrument parameters may vary, the following provides a general
overview of the methodologies employed.

NMR Spectroscopy

A sample of 4-Vinyl-1,3-dioxolan-2-one was dissolved in a deuterated solvent, typically
chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), containing a small amount of
tetramethylsilane (TMS) as an internal standard. The *H and 3C NMR spectra were recorded
on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz for *H
and 101 MHz for 13C. Data processing involved Fourier transformation of the free induction
decay (FID) signal, followed by phase and baseline correction.

Infrared Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A neat
sample of liquid 4-Vinyl-1,3-dioxolan-2-one was placed between two potassium bromide (KBr)
or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in
a suitable solvent (e.g., chloroform) was cast onto a salt plate and the solvent was evaporated.
The spectrum was recorded by passing a beam of infrared radiation through the sample and
measuring the absorption at different wavenumbers.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the
spectroscopic data of an organic compound like 4-Vinyl-1,3-dioxolan-2-one.
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Sample Preparation
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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